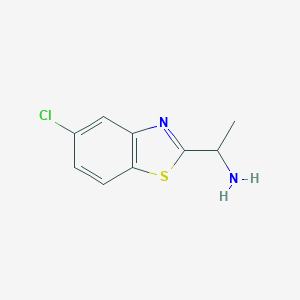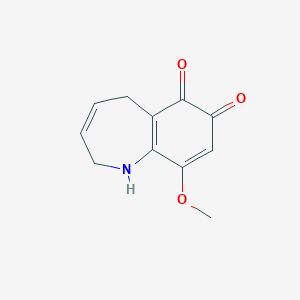
9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione, also known as MDL-72222, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the family of benzazepines, which are known to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione is not fully understood, but several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. For example, 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione has been shown to have several biochemical and physiological effects in various disease models. For example, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by regulating the expression of genes involved in cell cycle progression and apoptosis. Additionally, 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases by modulating the expression of genes involved in these processes. Furthermore, this compound has been shown to improve cardiac function and reduce myocardial infarction size in animal models of ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione in lab experiments is its potent biological activity and specificity. This compound has been shown to exhibit potent anti-cancer, neuroprotective, and cardioprotective effects in various disease models. Additionally, the synthesis of this compound is relatively simple and can be achieved using commercially available reagents. However, one of the limitations of using 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione. One of the main areas of research is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases such as diabetes and inflammatory disorders. Furthermore, the use of 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Finally, the safety and toxicity of this compound should be thoroughly evaluated in preclinical and clinical studies before its potential use in humans.
Synthesemethoden
The synthesis of 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione can be achieved by several methods. One of the most commonly used methods is the reaction of 2,5-dihydroxybenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the intermediate 2,5-dihydroxybenzoxime, which is then cyclized using a Lewis acid catalyst such as aluminum chloride or boron trifluoride to yield 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
169825-32-5 |
|---|---|
Produktname |
9-Methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
9-methoxy-2,5-dihydro-1H-1-benzazepine-6,7-dione |
InChI |
InChI=1S/C11H11NO3/c1-15-9-6-8(13)11(14)7-4-2-3-5-12-10(7)9/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
FBUGRFGGYDGVDH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C2=C1NCC=CC2 |
Kanonische SMILES |
COC1=CC(=O)C(=O)C2=C1NCC=CC2 |
Synonyme |
1H-1-Benzazepine-6,7-dione, 2,5-dihydro-9-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



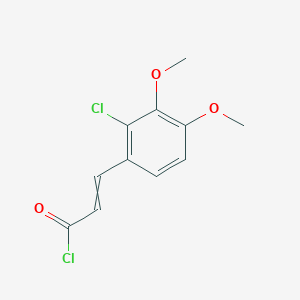


![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
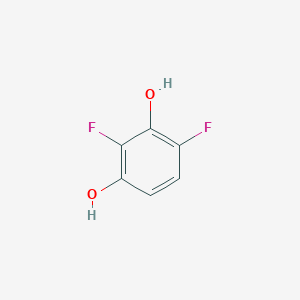
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
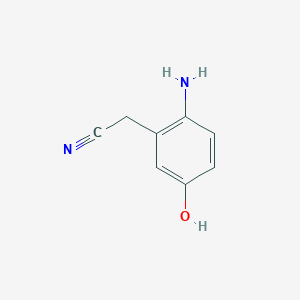
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
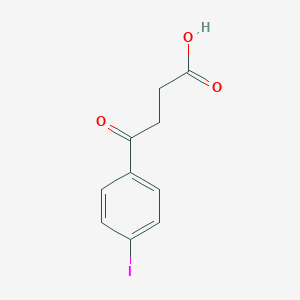

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)
